2-(1-benzothiophen-4-yl)acetonitrile
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Overview
Description
2-(1-Benzothiophen-4-yl)acetonitrile is an organic compound with the molecular formula C10H7NS It features a benzothiophene ring, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring, attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-4-yl)acetonitrile typically involves the reaction of benzothiophene derivatives with acetonitrile. One common method is the nucleophilic substitution reaction where a benzothiophene halide reacts with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothiophen-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzothiophen-2-yl)acetonitrile
- 2-(1-Benzothiophen-3-yl)acetonitrile
- 2-(2-Benzothiophen-4-yl)acetonitrile
Uniqueness
2-(1-Benzothiophen-4-yl)acetonitrile is unique due to the position of the acetonitrile group on the benzothiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
17381-50-9 |
---|---|
Molecular Formula |
C10H7NS |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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